molecular formula C15H15NO2 B14474663 2,5-Dimethylphenyl phenylcarbamate CAS No. 66018-79-9

2,5-Dimethylphenyl phenylcarbamate

Cat. No.: B14474663
CAS No.: 66018-79-9
M. Wt: 241.28 g/mol
InChI Key: PVVMDLAHKBYBFL-UHFFFAOYSA-N
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Description

2,5-Dimethylphenyl phenylcarbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and organic synthesis. This compound is particularly notable for its applications in chiral separation and as a photoremovable protecting group for amines and amino acids .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethylphenyl phenylcarbamate typically involves the reaction of 2,5-dimethylphenol with phenyl isocyanate. The reaction is carried out under anhydrous conditions, often in the presence of a base such as pyridine to facilitate the formation of the carbamate linkage .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dimethylphenyl phenylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2,5-Dimethylphenyl phenylcarbamate involves its ability to act as a photoremovable protecting group. Upon irradiation with light, the compound undergoes a photochemical reaction that releases the protected amine or amino acid. This process involves the formation of a triplet excited state, followed by the generation of a carbamic acid derivative, which subsequently decarboxylates to release the free amine .

Comparison with Similar Compounds

Uniqueness: 2,5-Dimethylphenyl phenylcarbamate is unique due to its specific photochemical properties, which make it highly effective as a photoremovable protecting group. Its ability to release amines and amino acids with high yields under mild conditions sets it apart from other similar compounds .

Properties

CAS No.

66018-79-9

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

(2,5-dimethylphenyl) N-phenylcarbamate

InChI

InChI=1S/C15H15NO2/c1-11-8-9-12(2)14(10-11)18-15(17)16-13-6-4-3-5-7-13/h3-10H,1-2H3,(H,16,17)

InChI Key

PVVMDLAHKBYBFL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)OC(=O)NC2=CC=CC=C2

Origin of Product

United States

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